Ofloxacin N-oxide
Overview
Description
Synthesis Analysis
The synthesis of Ofloxacin N-oxide and related compounds involves complex chemical reactions. For instance, ofloxacin has been shown to interact with metals like Co(II) and Zn(II) to form complexes, where bonding occurs through oxygen atoms of the carboxylate and ketonic groups, illustrating the compound's reactive nature and potential for forming derivatives like Ofloxacin N-oxide (Macías et al., 2002).
Molecular Structure Analysis
The molecular structure of ofloxacin and its interactions with metals provides insights into the structural characteristics of Ofloxacin N-oxide. For example, the formation of complexes between ofloxacin and Co(II) or Zn(II) where the metal ions coordinate with oxygen atoms suggests a versatile molecular framework conducive to modifications, potentially affecting the properties of N-oxide derivatives (Macías et al., 2002).
Chemical Reactions and Properties
Ofloxacin and its derivatives undergo various chemical reactions, highlighting their reactivity and functional diversity. The heterogeneous photo-Fenton process, catalyzed by biogenic Fe-Mn oxides, for the degradation of ofloxacin, illustrates the compound's susceptibility to oxidative stress, suggesting similar behavior for Ofloxacin N-oxide under environmental conditions (Du et al., 2020).
Physical Properties Analysis
The adsorption behavior of ofloxacin on nano-anatase TiO2 and its photocatalytic degradation under various conditions offer insights into the physical properties of Ofloxacin N-oxide. Such studies indicate the impact of molecular structure on environmental persistence and degradation pathways, important for understanding the physical behavior of Ofloxacin N-oxide in similar contexts (Paul et al., 2012).
Chemical Properties Analysis
The chemical properties of Ofloxacin N-oxide can be inferred from the degradation mechanisms of ofloxacin, involving hydrolysis, dehydration, and dealkylation, underlining the compound's reactivity and potential for environmental transformation. These properties are crucial for understanding the environmental fate and ecological impact of Ofloxacin N-oxide and its precursors (Du et al., 2020).
Scientific Research Applications
Summary of the Application
OFLX and Norfloxacin (NFLX) are typical quinolone antibacterials used in medicine, aquaculture, and animal husbandry in China. The abusive use of antibiotics has led to the presence of OFLX and NFLX in surface water and groundwater .
Methods of Application
A simple and highly sensitive electrochemical sensor for the simultaneous detection of OFLX and NFLX was developed using a graphene modified glassy carbon electrode (ERGO/GCE), which was prepared by the electrochemical reduction method .
Results or Outcomes
This detection method was also applied in medicine and aquaculture wastewater with satisfactory results .
2. Degradation over Nanosized Fe3O4 Catalyst
Summary of the Application
The Fe3O4 catalyst was used to evaluate the degradation of Ofloxacin (OFX) using a heterogeneous advanced oxidation process with sodium persulfate (PS) .
Methods of Application
PS activation was successfully achieved via thermal conventional heating directly and subsequently applied for the degradation of OFX .
Results or Outcomes
The degradation kinetics were studied under different conditions, such as catalyst and oxidant concentration and temperature. The results show that a higher reaction temperature, catalyst and initial PS dose strongly influence the degradation efficiency .
3. Antibiotic and Mild Temperature Photothermal Therapy
Summary of the Application
An antibiotic-loaded nanoplatform is fabricated based on two-dimensional (2D) molybdenum disulfide (MoS 2) nanoflakes as an effective near-infrared (NIR) photothermal agent. The combination therapy of antibiotic and mild temperature photothermal therapy (PTT) is adopted to address the issue of antibiotic resistance .
Methods of Application
The MoS 2 nanoflakes are modified with positively charged quaternized chitosan (QCS) to improve the dispersion stability and enhance the interaction between MoS 2 nanoflakes and bacterial membrane. A first-line antibiotic, ofloxacin (OFLX), can be loaded onto QCS-MoS 2 by π-π stacking and hydrophobic interaction .
Results or Outcomes
Due to the combined antibiotic-photothermal therapy, superior bactericidal ability was achieved at mild temperature (45 °C) and low antibiotic concentration. Such synergistic mild-temperature photothermal/antibiotic therapy can not only avoid the damage to neighboring tissue by PTT, but also reduce the development of drug resistance .
4. Detection in Medicine and Aquaculture Wastewater
Summary of the Application
Ofloxacin (OFLX) and norfloxacin (NFLX) are typical quinolone antibacterials used in medicine, aquaculture, and animal husbandry in China. The abusive use of antibiotics has led to the presence of OFLX and NFLX in surface water and groundwater .
Methods of Application
A simple and highly sensitive electrochemical sensor for the simultaneous detection of OFLX and NFLX was developed using a graphene modified glassy carbon electrode (ERGO/GCE), which was prepared by the electrochemical reduction method .
Results or Outcomes
This detection method was also applied in medicine and aquaculture wastewater with satisfactory results .
5. Treatment of Severe Infections
Summary of the Application
Ofloxacin has been used in the treatment of severe infections in patients with marked neutropenia .
Methods of Application
The specific methods of application are not detailed in the source, but typically, Ofloxacin is administered orally or intravenously, depending on the severity of the infection and the patient’s condition .
6. Activation of Peracetic Acid
Summary of the Application
In this study, Ofloxacin was used to test the activation of peracetic acid by CoFe2O4 .
Results or Outcomes
The results show that CoFe2O4 has weak physical adsorption capability to Ofloxacin and trouble activating H2O2 .
Safety And Hazards
properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316290 | |
Record name | Ofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ofloxacin N-oxide | |
CAS RN |
104721-52-0 | |
Record name | Ofloxacin N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ofloxacin N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OFLOXACIN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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